2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13849928
Molecular Formula: C18H19BO2
Molecular Weight: 278.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19BO2 |
|---|---|
| Molecular Weight | 278.2 g/mol |
| IUPAC Name | 2-(8-ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C18H19BO2/c1-6-13-9-7-10-14-11-8-12-15(16(13)14)19-20-17(2,3)18(4,5)21-19/h1,7-12H,2-5H3 |
| Standard InChI Key | NSMMQNJMNQROPQ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3C#C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a naphthalene ring substituted at the 1-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 8-position with an ethynyl (-C≡CH) group . The dioxaborolane ring, a pinacol boronic ester, enhances stability and reactivity in cross-coupling reactions .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 278.2 g/mol | |
| IUPAC Name | 2-(8-ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3C#C |
Spectroscopic Properties
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NMR: A singlet at ~30 ppm, characteristic of tetracoordinated boron in dioxaborolanes .
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NMR: Ethynyl proton resonance at ~2.5 ppm and aromatic protons between 7.0–8.5 ppm .
Synthesis and Optimization
Primary Synthetic Route
The compound is synthesized via a two-step process:
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Ethynylation: Introduction of the ethynyl group to 1-bromonaphthalene via Sonogashira coupling .
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Borylation: Reaction with pinacolborane (HBpin) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) to form the boronic ester .
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Reactants: 8-Ethynylnaphthalene (1.0 equiv), HBpin (1.1 equiv), PdCl₂(dppf) (1 mol%), N-methylmorpholine (1.0 equiv).
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Conditions: Dioxane, 80°C, 24 h.
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Yield: ~94% after column chromatography (heptane:ethyl acetate = 3:1).
Challenges and Solutions
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Side Reactions: Competing hydroboration of the ethynyl group is mitigated by using sterically hindered catalysts (e.g., Zn-H complexes) .
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Purification: Silica gel chromatography effectively separates the product from pinacol byproducts .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester group enables aryl-aryl bond formation under palladium catalysis. For example, coupling with aryl halides yields biaryl structures central to pharmaceutical agents .
Case Study: Synthesis of a tyrosine-derived anticancer agent :
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Reaction: Coupling with p-bromophenylalanine triflate.
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Conditions: Pd(OAc)₂, K₂CO₃, DMF/H₂O, 100°C.
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Outcome: 85% yield of the biaryl product.
Tandem Borylation-Hydroboration
In the presence of Zn-H catalysts, the ethynyl group undergoes sequential borylation and hydroboration to form 1,1,1-triborylalkanes, valuable in polymer chemistry .
Comparative Analysis with Analogues
The ethynyl group in 2-(8-ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane confers unique reactivity in click chemistry and polymer synthesis, distinguishing it from halogenated or alkenyl analogues .
Future Directions
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